![molecular formula C11H14F3N B13308692 Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
Butyl[(3,4,5-trifluorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(3,4,5-trifluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a butyl group attached to a trifluorophenylmethylamine moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butylamine with a trifluorophenylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluorophenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated trifluorophenyl derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the butylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl[(2,4,5-trifluorophenyl)methyl]amine
- Butyl[(3,4-difluorophenyl)methyl]amine
- Butyl[(3,5-difluorophenyl)methyl]amine
Uniqueness
Butyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with molecular targets compared to its difluorinated or non-fluorinated analogs .
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
N-[(3,4,5-trifluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-15-7-8-5-9(12)11(14)10(13)6-8/h5-6,15H,2-4,7H2,1H3 |
Clave InChI |
LBWWUOAHIDMQLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC(=C(C(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


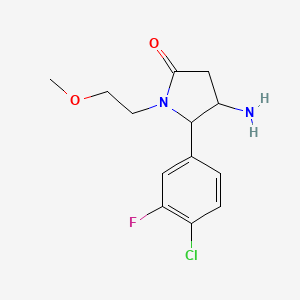
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)

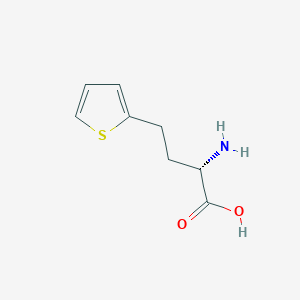

![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
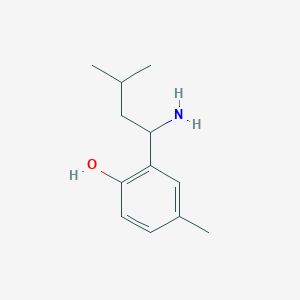

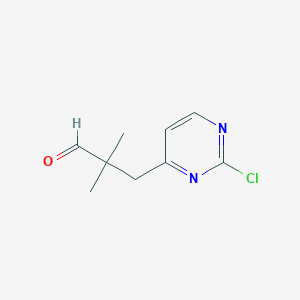
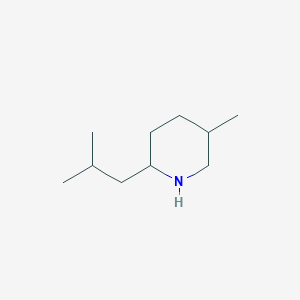
amine](/img/structure/B13308664.png)
![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
